1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one
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Description
The introduction to compounds structurally related to "1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one" focuses on the synthesis and characterization of novel π-conjugated systems and heterocyclic compounds. These materials are of interest due to their potential applications in organic electronics and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including photoinduced electrocyclization, formal radical cyclization, and Lewis acid-catalyzed sequential three-component reactions. These methods allow for the construction of complex molecular structures with high yields and selectivity (Yamamoto et al., 2013), (Clive et al., 2008), (Schlegel & Schneider, 2018).
Molecular Structure Analysis
X-ray crystallographic analysis and spectroscopic methods are crucial for determining the molecular structure of synthesized compounds. These analyses reveal the geometric arrangement of atoms within the molecules and their electronic structure, facilitating a better understanding of their properties and reactivity (Parrish et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving these compounds typically include cycloadditions, radical cyclizations, and nucleophilic substitutions, leading to the formation of various heterocyclic structures. These reactions are influenced by the compounds' electronic and steric properties, which can be tailored for specific applications (Zheng et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their molecular structure. The stability and charge-carrier transport properties are particularly important for materials used in electronic devices (Yamamoto et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, electron affinity, and photostability, are critical for the application of these compounds in organic electronics and as intermediates in organic synthesis. These properties are explored through various chemical reactions and spectroscopic analyses (Salgues et al., 2022).
Scientific Research Applications
Synthesis and Chemical Reactions
- Formation and Rearrangement : Tetrahydroindeno[1,2-b]indol-10-ones, similar in structure to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, are formed by reacting ninhydrin with substituted anilines. These compounds can rearrange to form 5,11-dihydro-[2]benzopyran[4,3-b]indol-5-ones under acidic conditions (Bullington & Dodd, 1993).
- Complex Synthesis : Novel tetrahydroindeno[1,2-b]pyrrolidines are synthesized via a sequential Ugi multicomponent reaction, followed by palladium-catalyzed aerobic oxidative cyclization (Ibarra-Rivera et al., 2016).
Catalysis and Enantioselective Reactions
- Chiral Catalysis : Cooperative chiral N-heterocyclic carbene and Lewis acid catalysis has been used in reactions involving tetrahydroindeno[1,2-c]furan-1-ones, showcasing a method for enantioselective construction of these compounds (Wang et al., 2016).
DNA Binding and Cytotoxic Agents
- DNA Interaction : Tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline chromophores, structurally related to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, have been investigated for their ability to intercalate with DNA, offering potential for developing DNA sequence-reading molecules (Catoen-Chackal et al., 2004).
Electronic and Optical Properties
- Material Properties : Dihydroindeno[2,1-b]fluorene derivatives, closely related to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, have been studied for their optical and electronic properties, particularly in the context of n-type organic field-effect transistors (Romain et al., 2015).
Molecular Docking Studies
- Molecular Interaction Studies : Vibrational spectra, molecular docking, and analyses of similar compounds indicate potential antimicrobial activity and provide insights into chemical reactivity and interaction pathways (Hasan et al., 2018).
properties
IUPAC Name |
1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIQMVZCIAHVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310294 |
Source
|
Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one | |
CAS RN |
40073-45-8 |
Source
|
Record name | NSC225048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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